Pracinostat vs. Vorinostat (SAHA): Superior Oral Bioavailability and PK Profile
In preclinical models, Pracinostat demonstrates a >4-fold increase in oral bioavailability compared to vorinostat (SAHA) . This PK advantage is attributed to its optimized chemical structure, which enables effective oral dosing—a critical limitation of many first-generation HDAC inhibitors [1].
| Evidence Dimension | Oral bioavailability (mouse model) |
|---|---|
| Target Compound Data | 34% |
| Comparator Or Baseline | Vorinostat (SAHA): ~8% (estimated, based on >4-fold increase claim) |
| Quantified Difference | >4-fold higher |
| Conditions | Preclinical mouse model, oral administration |
Why This Matters
Superior oral bioavailability directly impacts procurement decisions by enabling oral dosing in preclinical efficacy studies, reducing the need for intravenous formulations and simplifying in vivo experimental workflows.
- [1] Jayaraman, R., et al. (2011). Preclinical metabolism and disposition of SB939 (Pracinostat), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics. Drug Metabolism and Disposition, 39(12), 2219-2232. View Source
